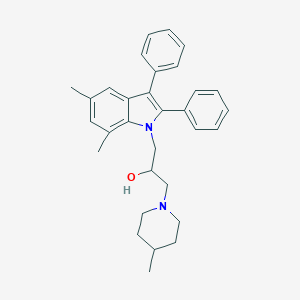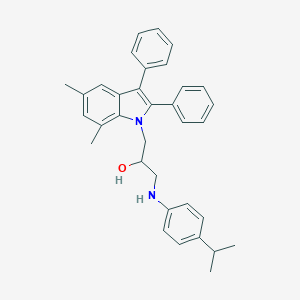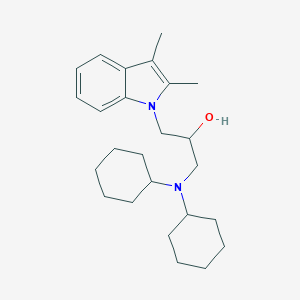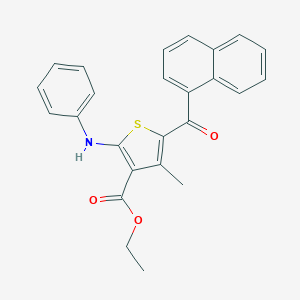![molecular formula C23H18ClF3N4S B381000 1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE](/img/structure/B381000.png)
1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 3-(trifluoromethyl)phenyl group attached to a piperazine ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to the active site of the enzyme can prevent substrate access, thereby inhibiting its activity and affecting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-phenyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares similar functional groups but has a different core structure.
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-(trifluoromethyl)phenyl)propanamide: Another compound with similar substituents but a different backbone.
Pyrido[2,3-d]pyrimidin-5-one: A structurally related compound with a pyrimidine core.
Uniqueness
The uniqueness of 1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H18ClF3N4S |
|---|---|
Molekulargewicht |
474.9g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H18ClF3N4S/c24-17-6-4-15(5-7-17)19-13-32-22-20(19)21(28-14-29-22)31-10-8-30(9-11-31)18-3-1-2-16(12-18)23(25,26)27/h1-7,12-14H,8-11H2 |
InChI-Schlüssel |
FYTXNZMMAKZZKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,3-DIPHENYLBENZO[G]INDOL-1-YL}-3-[(FURAN-2-YLMETHYL)AMINO]PROPAN-2-OL](/img/structure/B380919.png)


![1-anilino-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380924.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B380926.png)
![1-(4-benzyl-1-piperazinyl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380927.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(2-methoxyanilino)-2-propanol](/img/structure/B380930.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-hydroxyethyl)amino]propan-2-ol](/img/structure/B380931.png)

![1-(allylanilino)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380933.png)
![1-(10H-phenothiazin-10-yl)-3-[phenyl(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B380935.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380936.png)


